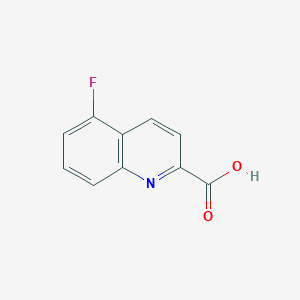

5-Fluoroquinoline-2-carboxylic acid

Description

Contextualization within Fluoroquinoline and Quinolone Chemistry Research

The quinolone family of compounds, characterized by a bicyclic structure of a benzene (B151609) ring fused to a pyridine (B92270) ring, has been a cornerstone of medicinal chemistry for decades. infectweb.comresearchgate.net The introduction of a fluorine atom into the quinoline (B57606) nucleus gives rise to the fluoroquinolones, a class of synthetic antibacterial agents with a broad spectrum of activity. nih.govoup.com This structural modification significantly enhances their potency and pharmacokinetic properties. nih.gov 5-Fluoroquinoline-2-carboxylic acid, with its fluorine substitution at the C-5 position, is a member of this important class of compounds.

The core structure of quinolones and fluoroquinolones is essential for their biological activity, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. wikipedia.org The carboxylic acid group at the C-3 position is a common feature in many clinically significant fluoroquinolones, playing a vital role in their interaction with these enzymes. researchgate.net While much of the research has focused on 4-quinolone-3-carboxylic acids, the study of isomers like quinoline-2-carboxylic acids provides valuable insights into the structure-activity relationships (SAR) of this scaffold.

Significance as a Privileged Scaffold in Contemporary Medicinal Chemistry Research

The quinoline ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to a molecular framework that is capable of binding to multiple, diverse biological targets, making it a valuable starting point for the development of new drugs. nih.gov Quinoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov

The versatility of the quinoline scaffold allows for the synthesis of a vast library of derivatives with tailored biological activities. nih.gov The introduction of a fluorine atom, as seen in this compound, can further enhance its potential as a privileged scaffold by improving metabolic stability, binding affinity, and other pharmacokinetic properties. tandfonline.com Research into fluoroquinolone derivatives continues to yield compounds with potent biological effects, highlighting the enduring importance of this scaffold in drug discovery. For instance, new series of fluoroquinolone derivatives are continually being designed and synthesized as potential anticancer agents, targeting enzymes like topoisomerase II. nih.gov

Historical and Evolving Research Perspectives on Quinoline-2-carboxylic Acid Derivatives

The history of quinolone research dates back to the discovery of nalidixic acid in 1962, the first quinolone antibacterial agent. oup.comresearchgate.net This discovery paved the way for the development of subsequent generations of quinolones, with the introduction of the fluorine atom marking a significant milestone in the 1970s with the synthesis of norfloxacin (B1679917). infectweb.comoup.com

Historically, research on quinoline carboxylic acids has been heavily focused on their antibacterial applications. However, contemporary research has broadened its scope to explore other therapeutic areas. For example, derivatives of quinoline-2-carboxylic acid have been investigated for their anti-inflammatory and analgesic activities. researchgate.net

More recently, research has delved into the potential of quinoline derivatives as inhibitors of various enzymes implicated in diseases such as cancer and HIV. A study on 5-fluoroquinolone-3-carboxylic acids, close isomers of the subject compound, revealed their potential as HIV-1 integrase inhibitors. tandfonline.comnih.govtandfonline.com This research highlights the evolving perspective on quinoline carboxylic acids, moving beyond their traditional antibacterial roles to explore their potential in treating a wider range of diseases. The structural modifications of the quinoline core, including the position of the carboxylic acid and the fluorine atom, are critical in determining the specific biological activity of the resulting derivatives. nih.gov

Below is a table summarizing the key chemical information for this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 511234-64-3 |

| Molecular Formula | C₁₀H₆FNO₂ |

| Molecular Weight | 191.16 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVUNKIAMQMWTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Fluoroquinoline 2 Carboxylic Acid and Its Analogues

Established Synthetic Routes for Quinoline-2-carboxylic Acid Scaffolds

The foundational step in synthesizing 5-fluoroquinoline-2-carboxylic acid is the construction of the quinoline (B57606) ring with a carboxylic acid at the C-2 position. Several established methods are employed for this purpose.

Classic name reactions based on condensation and subsequent cyclization are cornerstones of quinoline synthesis. While several methods exist for the general quinoline core, specific reactions are favored for producing the desired quinoline-2-carboxylic acid isomer.

Friedländer Synthesis : This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. pharmaguideline.com To produce a quinoline-2-carboxylic acid, a 2-aminobenzaldehyde can be reacted with pyruvic acid or its ester, followed by cyclization and dehydration, typically promoted by an acid or base catalyst. pharmaguideline.com

Pfitzinger and Combes Syntheses : It is important to distinguish the regiochemical outcomes of different named reactions. For instance, the Pfitzinger reaction, which condenses isatin (B1672199) with a carbonyl compound, yields quinoline-4-carboxylic acids. pharmaguideline.comjptcp.com Similarly, the Combes synthesis, involving the reaction of an aniline (B41778) with a β-diketone, produces 2,4-disubstituted quinolines. pharmaguideline.comiipseries.org These routes are therefore less direct for obtaining the 2-carboxylic acid scaffold.

The table below summarizes key condensation reactions for quinoline carboxylic acid synthesis.

Table 1: Comparison of Classical Condensation Reactions for Quinoline Carboxylic Acid Synthesis

| Reaction Name | Starting Materials | Product Type | Reference |

|---|---|---|---|

| Friedländer Synthesis | o-Aminobenzaldehyde, Pyruvic Acid | Quinoline-2-carboxylic acid | pharmaguideline.com |

| Pfitzinger Synthesis | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acid | pharmaguideline.comjptcp.com |

| Doebner Synthesis | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | jptcp.com |

| Combes Synthesis | Aniline, β-Diketone, Acid | 2,4-Disubstituted quinoline | pharmaguideline.comiipseries.org |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. tandfonline.comrsc.org This approach is valued for its atom economy, reduced reaction times, and potential for creating diverse molecular libraries. tandfonline.comrsc.org

While the well-known Doebner reaction is a three-component synthesis leading to quinoline-4-carboxylic acids tandfonline.comtandfonline.comontosight.ai, modern MCRs have been developed for other isomers. A notable example is a copper-catalyzed intermolecular decarboxylative cascade reaction. This method uses aryl aldehydes, anilines, and acrylic acid to directly synthesize 2-substituted quinolines under aerobic conditions, demonstrating high chemo- and regioselectivity. organic-chemistry.org

Transition metal catalysis has become a dominant and powerful tool in organic synthesis, offering mild and efficient pathways to complex heterocyclic compounds like quinolines. researchgate.netias.ac.infrontiersin.org These methods often utilize readily available starting materials and exhibit broad functional group tolerance. ias.ac.in Catalysts based on copper, palladium, nickel, iron, and manganese have been successfully employed. organic-chemistry.orgias.ac.in

For example, a simple and efficient one-pot synthesis of substituted quinolines has been demonstrated using a copper catalyst with anilines and aldehydes, where molecular oxygen serves as an economical and convenient oxidant. ias.ac.in Another approach involves a nickel-catalyzed process of sequential dehydrogenation and condensation, which allows for the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols and ketones or secondary alcohols. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Syntheses of Quinoline Cores

| Metal Catalyst | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Copper | Anilines, Aldehydes | One-pot reaction, uses air as oxidant | ias.ac.in |

| Nickel | α-2-Aminoaryl alcohols, Ketones/Alcohols | Sustainable synthesis of polysubstituted quinolines | organic-chemistry.org |

| Palladium | o-Iodoanilines, Propargyl alcohols | Forms 2,4-disubstituted quinolines under mild conditions | organic-chemistry.org |

| Iron | Arylnitrones, Vinyl acetates | Synthesis of 2,4-disubstituted quinolines | ias.ac.in |

| Manganese | Amino alcohols, Ketones | Phosphine-free, inexpensive catalyst system | organic-chemistry.org |

Advanced Synthetic Approaches for this compound Derivatization

Once the quinoline-2-carboxylic acid scaffold is obtained, further modifications are necessary to produce the target compound, this compound, and its analogues. These derivatizations focus on functionalizing the carboxylic acid group and introducing or modifying substituents on the quinoline ring.

The carboxylic acid group at the C-2 position is a versatile handle for further functionalization, most commonly through the formation of esters and amides. These reactions typically proceed via activation of the carboxylic acid to make it more susceptible to nucleophilic attack.

A common strategy involves converting the carboxylic acid into a more reactive acyl chloride, typically using thionyl chloride (SOCl₂). researchgate.netajchem-a.com This activated intermediate can then readily react with various nucleophiles.

Esterification : Reaction of the quinoline-2-carbonyl chloride with an alcohol (e.g., phenol) yields the corresponding ester. researchgate.net

Amide Formation : Reaction with a primary or secondary amine (e.g., an arylamine) produces the corresponding amide. researchgate.netajchem-a.com

Alternatively, modern coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to directly form amide bonds from the carboxylic acid and an amine under milder conditions, which is a common practice in peptide synthesis and useful for creating complex derivatives. nih.govunl.edu

Table 3: Derivatization of the Quinoline-2-carboxylic Acid Moiety

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Quinoline-2-carboxylic acid | 1. Thionyl chloride; 2. Phenol | Phenyl ester | researchgate.net |

| Quinoline-2-carboxylic acid | 1. Thionyl chloride; 2. Arylamine | N-Aryl amide | researchgate.net |

| Quinoline-2-carboxylic acid | Hydrazine (B178648), Ethanol | Hydrazide (E1) | ajchem-a.com |

| Quinoline-2-carboxylic acid | EDC, Amine | Amide | nih.gov |

The biological activity of quinoline-based drugs, particularly fluoroquinolone antibiotics, is highly dependent on the substitution pattern on the heterocyclic ring. mdpi.comontosight.ai Key positions for modification include N-1, C-5, and C-7.

C-5 Position : The introduction of a fluorine atom at C-5 is a critical modification. This is often achieved not by direct fluorination of the quinoline ring, but by starting the synthesis with a pre-fluorinated precursor, such as a 2,4-difluoroaniline. A convenient synthesis for 5-fluorofuran-2-carboxylic acid, a related heterocyclic compound, involved a fluorodenitration reaction using potassium fluoride, showcasing a method for introducing fluorine onto a heterocyclic ring. researchgate.net

N-1 Position : The nitrogen atom of the quinoline ring is typically functionalized through alkylation. In many fluoroquinolones, an ethyl or a cyclopropyl (B3062369) group is introduced at this position, a structural feature known to influence antibacterial potency. mdpi.comnih.gov

C-7 Position : This position is one of the most adaptable sites for modification and is crucial for modulating the spectrum of activity and potency. mdpi.com The introduction of substituents at C-7 is generally accomplished via nucleophilic aromatic substitution (SNA_r_). In the synthesis of many fluoroquinolones, a halogen (often chlorine or fluorine) at the C-7 position of the quinolone core is displaced by a nitrogen-containing heterocycle, such as piperazine (B1678402) or a substituted pyrrolidine. mdpi.comorientjchem.org

The strategic introduction of these substituents allows for the fine-tuning of the molecule's pharmacological profile. ontosight.ai For instance, a fluorine atom at C-6 is considered essential for strong activity, while substituents at C-7 are responsible for interactions with the target enzymes, DNA gyrase and topoisomerase. mdpi.com

Formation of Hybrid and Conjugate Systems (e.g., Bis-fluoroquinolones, Heteroaryl Hybrids)

The development of hybrid and conjugate systems represents a significant strategy in medicinal chemistry, aiming to combine the structural features of fluoroquinolones with other pharmacologically active moieties to create novel molecules with potentially enhanced or dual activities. nih.gov The carboxylic acid group, such as the one at the C-2 position of this compound, is a key handle for such modifications. nih.govencyclopedia.pub

Heteroaryl Hybrids: A primary approach involves the modification of the carboxylic acid group to form various five-membered heterocycles. nih.govnih.gov This transformation typically begins with the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an ester, which then undergoes cyclization reactions. For instance, reaction with hydrazine hydrate (B1144303) can yield a hydrazide intermediate. This intermediate is a versatile precursor for synthesizing various heteroaryl rings. nih.govmdpi.com

1,3,4-Oxadiazoles: The acid hydrazide can be treated with a second quinolone molecule in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form a bis-fluoroquinolone linked by an oxadiazole ring. nih.gov

1,2,4-Triazoles and Thiadiazoles: Reactions of the acid hydrazide with reagents like carbon disulfide or thiosemicarbazide (B42300) can lead to the formation of triazole or thiadiazole rings, respectively. The reaction conditions can be tuned to selectively produce different isomers. nih.govmdpi.com For example, reacting a thiosemicarbazide intermediate in the presence of potassium hydroxide (B78521) can yield a 3-thio-s-triazole, whereas using phosphorus oxychloride can result in a 5-aminothiadiazole. nih.gov

These hybridization strategies have been extensively applied to various fluoroquinolones like ciprofloxacin (B1669076), levofloxacin (B1675101), and norfloxacin (B1679917) to create compounds with new biological profiles. encyclopedia.pubmdpi.commdpi.com For example, fluoroquinolone-flavonoid hybrids have been synthesized that show potent inhibition of both DNA gyrase and efflux pumps in bacteria. nih.gov

Bis-fluoroquinolones: Another important class of hybrid systems is bis-fluoroquinolones, where two quinolone units are linked together. nih.gov These can be symmetrical or non-symmetrical. A common strategy is to use a five-membered heterocycle, such as an oxadiazole or thiadiazole, as the linker, synthesized from the carboxylic acid groups of two fluoroquinolone molecules. nih.govresearchgate.net Chinese scientists have patented numerous bis-fluoroquinolone derivatives of drugs like levofloxacin, ciprofloxacin, and norfloxacin linked by oxadiazole or thiadiazole carbamide moieties. nih.gov These molecules have been primarily investigated as potential antitumor agents. nih.gov

Table 1: Examples of Heteroaryl Hybrid Synthesis Strategies

| Hybrid Type | Parent Fluoroquinolone Example | Key Reagents | Resulting Linker/Fused Ring | Reference |

|---|---|---|---|---|

| Heteroaryl Hybrid | Norfloxacin | Hydrazine hydrate, then POCl₃ with a second norfloxacin molecule | 1,3,4-Oxadiazole | nih.gov |

| Heteroaryl Hybrid | Pefloxacin, Ofloxacin | Conversion to acid hydrazide, then reaction with CS₂ and appropriate work-up | 1,3,4-Oxadiazole or 1,2,4-Triazole | mdpi.com |

| Fused Heterocycle | Ciprofloxacin, Levofloxacin | Condensation followed by Mannich reaction | Benzimidazole | nih.govencyclopedia.pub |

| Bis-fluoroquinolone | Levofloxacin, Ciprofloxacin, Norfloxacin | Formation of oxadiazole carbamide linker | Bis-FQ Oxadiazole Carbamide | nih.gov |

| Heteroaryl Hybrid | Ciprofloxacin | Linkage to flavonoid moiety (Naringenin) at C-7 position | Flavonoid Hybrid | nih.gov |

Advanced Characterization Techniques in 5 Fluoroquinoline 2 Carboxylic Acid Research

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of 5-Fluoroquinoline-2-carboxylic acid, offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for delineating the precise structure of this compound. By mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms, NMR provides unambiguous evidence of the compound's connectivity.

In ¹H NMR spectroscopy of a related compound, 5-fluoroindole-2-carboxylic acid, characteristic signals are observed that help in identifying the proton environments. chemicalbook.com For instance, the acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often between 10 and 13 ppm, due to its acidic nature and involvement in hydrogen bonding. princeton.edulibretexts.org Protons on the quinoline (B57606) ring system exhibit complex splitting patterns and chemical shifts influenced by the electron-withdrawing fluorine atom and the carboxylic acid group.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically found in the deshielded region of the spectrum, around 165-185 ppm. princeton.edulibretexts.orglibretexts.org The carbon atoms of the quinoline ring appear at distinct chemical shifts, with those directly bonded to the fluorine atom showing characteristic splitting due to C-F coupling. researchgate.net DFT calculations are often employed to predict and help assign these ¹³C chemical shifts and F-C coupling constants. researchgate.net

Table 1: Representative NMR Data for Fluoroquinolone-related Structures

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | princeton.edulibretexts.org |

| ¹H | Aromatic (Quinoline Ring) | 7.0 - 9.0 | rsc.org |

| ¹³C | Carbonyl (-COOH) | 165 - 185 | princeton.edulibretexts.orglibretexts.org |

| ¹³C | Aromatic (Quinoline Ring) | 110 - 160 | rsc.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The most prominent and diagnostic absorption is the broad O-H stretch of the carboxylic acid group, which typically appears in the region of 2500-3300 cm⁻¹. libretexts.orglibretexts.orgorgchemboulder.com This broadness is a result of hydrogen bonding. libretexts.orgorgchemboulder.com Another key absorption is the sharp and intense C=O stretching vibration of the carbonyl group, which is observed between 1680 and 1710 cm⁻¹. libretexts.orglibretexts.orgorgchemboulder.com The C-F stretching vibration also gives rise to a characteristic absorption in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of the molecule. Fluoroquinolones, in general, exhibit characteristic absorption bands in the UV region. researchgate.netnih.gov For instance, a related compound, ciprofloxacin (B1669076), shows absorption maxima around 277 nm, with weaker bands near 315 nm and 328 nm. nih.govmdpi.com These absorptions are attributed to π-π* transitions within the aromatic quinoline system. najah.edu The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the quinoline ring.

Table 2: Key IR and UV-Vis Absorption Data for Carboxylic Acid and Fluoroquinolone Structures

| Spectroscopy | Functional Group / Transition | Typical Absorption Range | Reference |

|---|---|---|---|

| IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | libretexts.orglibretexts.orgorgchemboulder.com |

| IR | C=O Stretch (Carboxylic Acid) | 1680-1710 cm⁻¹ (strong, sharp) | libretexts.orglibretexts.orgorgchemboulder.com |

| UV-Vis | π-π* Transition (Quinoline Ring) | 270-330 nm | nih.govmdpi.com |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular ion peak (M⁺) in the mass spectrum confirms the compound's molecular weight. researchgate.net

The fragmentation pattern provides a molecular fingerprint. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgyoutube.com In the case of quinoline carboxylic acids, a significant fragmentation pathway involves the elimination of the carboxyl group, followed by the loss of HCN from the quinoline ring. chempap.org The presence of the fluorine atom will also influence the fragmentation pattern, and its presence can be confirmed by the characteristic isotopic pattern.

X-ray Crystallography in Solid-State Structure Determination of Analogues and Complexes

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. mdpi.com While a crystal structure for this compound itself may not be widely published, the technique has been extensively used to determine the solid-state structures of its analogues and metal complexes. nih.govnih.gov

For example, the crystal structures of metal complexes with fluoroquinolones like fleroxacin (B1672770) reveal that the fluoroquinolone often acts as a bidentate ligand, coordinating to the metal ion through the oxygen atoms of the carboxylate group and the pyridone carbonyl group. researchgate.netmdpi.comnih.gov These studies provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the compound's physical properties and how it interacts with other molecules. nih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a sample of this compound. researchgate.netnih.gov The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₀H₆FNO₂). This comparison serves as a crucial check for the purity and elemental composition of the synthesized compound. A close agreement between the found and calculated values provides strong evidence for the compound's identity. nih.gov

Computational and Theoretical Investigations of 5 Fluoroquinoline 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the intrinsic properties of quinolone derivatives. mdpi.com These methods model the electronic structure of molecules to predict a wide range of characteristics.

The electronic properties of a molecule are fundamental to its reactivity. researchgate.net DFT calculations are frequently used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netijarset.com The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. ijarset.com For quinolone derivatives, these calculations help in understanding their charge transfer characteristics and biological behavior. ekb.eg

Molecular Electrostatic Potential (MEP) surfaces are another valuable output of quantum chemical calculations. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). ijarset.comekb.eg For quinolone structures, negative potentials are typically localized around electronegative atoms like oxygen, nitrogen, and fluorine, indicating likely sites for electrophilic attack. ekb.eg Positive potentials are often found around hydrogen atoms. ekb.eg This information is crucial for predicting how the molecule will interact with other molecules, including biological receptors.

Table 1: Frontier Molecular Orbital Properties of Quinolone Derivatives (Illustrative Data)

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Stability/Reactivity |

|---|---|---|---|---|

| Quinolone A | -6.5 | -2.2 | 4.3 | High Stability, Low Reactivity |

| Quinolone B | -5.9 | -2.8 | 3.1 | Lower Stability, Higher Reactivity |

| Quinolone C | -6.2 | -1.9 | 4.3 | High Stability, Low Reactivity |

Note: This table presents illustrative data based on typical findings for quinolone derivatives to demonstrate the application of HOMO-LUMO analysis. Specific values for 5-Fluoroquinoline-2-carboxylic acid require dedicated computational studies.

Time-Dependent DFT (TD-DFT) is a computational method used to predict electronic absorption spectra (UV-Vis). mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help interpret experimental spectroscopic data. ekb.egmdpi.com These calculations can correlate the observed absorption bands with specific molecular orbital transitions, such as those between HOMO and LUMO, providing a deeper understanding of the molecule's electronic structure. mdpi.com Similarly, DFT calculations can predict vibrational frequencies (IR spectra), which, when compared with experimental data, help to confirm the molecular structure and assign specific vibrational modes to functional groups within the molecule. nih.gov

The biological activity of a molecule is highly dependent on its three-dimensional shape. Conformational analysis using DFT helps to identify the most stable (lowest energy) conformations of a molecule. researchgate.net For this compound, this would involve determining the preferred orientation of the carboxylic acid group relative to the quinoline (B57606) ring. The presence of intramolecular hydrogen bonds, for instance between the carboxylic acid's hydroxyl group and the quinoline nitrogen or adjacent carbonyl oxygen, can significantly influence the molecule's geometry and stability. mdpi.com Optimized geometrical parameters such as bond lengths and angles are also determined and can be compared with experimental data from X-ray crystallography to validate the computational model. nih.govmdpi.com

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method is crucial in drug design for understanding how potential drug molecules interact with their biological targets.

Derivatives of this compound, specifically fluoroquinolones, are known to target several key enzymes involved in disease processes.

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are the primary targets of quinolone antibiotics. nih.govnih.gov Docking studies have shown that fluoroquinolones bind to the enzyme-DNA complex, inhibiting DNA replication and repair. acs.orgresearchgate.net The interactions often involve the quinolone's carboxylic acid and keto groups. researchgate.net The binding affinity, often expressed as a docking score, can be used to predict the inhibitory potential of different derivatives. acs.org

HIV-1 Integrase: This enzyme is essential for the replication of the HIV virus. mdpi.com Quinolone-3-carboxylic acids, which are structurally related to this compound, have been designed and evaluated as HIV-1 integrase inhibitors. tandfonline.comnih.gov Docking studies help to elucidate how these compounds fit into the active site of the integrase enzyme, often chelating with essential magnesium ions. mdpi.com

EGFR Kinase: The Epidermal Growth Factor Receptor (EGFR) is a protein tyrosine kinase that is often overexpressed in cancer cells, making it a key target for anticancer drugs. bwise.krresearchgate.net Docking studies have been used to investigate how quinoline and quinazoline (B50416) derivatives bind to the ATP-binding site of EGFR kinase, providing a basis for designing novel inhibitors. bwise.krmdpi.comnih.gov

Table 2: Example Docking Study Results for Fluoroquinolone Derivatives

| Enzyme Target | Ligand (Fluoroquinolone Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| E. coli DNA Gyrase | Ciprofloxacin (B1669076) | -9.62 | ASP479 |

| S. aureus DNA Gyrase | Norfloxacin (B1679917) | -7.8 | SER84, GLU88 |

| Human Topoisomerase IIα | Moxifloxacin | -7.7 | GLN773 |

| HIV-1 Integrase | Indole-2-carboxylic acid derivative | - | Mg2+ ions |

| EGFR Kinase | Erlotinib (Quinazoline derivative) | - | MET793 |

Note: This table includes data for representative fluoroquinolones and related compounds to illustrate typical findings from docking studies against various enzymes. researchgate.netmdpi.com

Molecular docking and subsequent molecular dynamics simulations provide detailed insights into the specific interactions that anchor a ligand within an enzyme's active site.

Water-Metal Ion Bridges: In the active site of enzymes like DNA gyrase and HIV-1 integrase, a divalent metal ion (typically Mg²⁺) is often present. Fluoroquinolones can coordinate with this metal ion through their carboxyl and keto groups. researchgate.net This interaction is frequently mediated by one or more water molecules, forming a "water-metal ion bridge" that is critical for the ligand's binding and inhibitory activity. nih.govnih.gov This bridge can connect the drug to key amino acid residues in the enzyme, such as serine and aspartate/glutamate. nih.govnih.gov

Hydrogen Bonding: Hydrogen bonds are crucial for the specificity and stability of ligand-receptor complexes. cambridgemedchemconsulting.com The carboxylic acid group of this compound is a potent hydrogen bond donor and acceptor. Docking studies reveal that this group often forms hydrogen bonds with amino acid residues like serine, arginine, and glutamine in the active sites of target enzymes. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. For the quinolone class of molecules, QSAR studies are instrumental in predicting antibacterial efficacy and guiding the synthesis of new, more potent derivatives. nih.govnih.gov

The fundamental scaffold of quinolones, a 1,4-dihydro-4-oxo-quinoline core with a carboxylic acid at position 3, is essential for their activity. nih.govnih.gov QSAR studies on this class of compounds typically analyze various molecular descriptors to build predictive models. These descriptors can be categorized as follows:

Electronic Descriptors: These relate to the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, the electronic properties of substituents on the quinoline ring can significantly influence interactions with biological targets. scielo.br

Steric Descriptors: These describe the size and shape of the molecule. The volume and surface area of substituents can determine how well the molecule fits into the active site of an enzyme.

Hydrophobic Descriptors: These quantify the water-solubility of the molecule, which affects its absorption, distribution, and ability to cross cell membranes. The partition coefficient (log P) is a common descriptor in this category. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Table 1: Common Descriptors in QSAR Models for Quinolone Derivatives

| Descriptor Category | Example Descriptors | Potential Influence on this compound |

| Electronic | HOMO/LUMO Energy, Dipole Moment, Atomic Charges | The C-5 fluorine atom significantly alters the electron distribution of the quinoline ring system. |

| Steric | Molecular Weight, Molar Volume, Surface Area | The relatively small size of the fluorine atom suggests minimal steric hindrance. |

| Hydrophobic | LogP (Partition Coefficient) | Fluorine substitution can increase lipophilicity, potentially affecting cell permeability. |

| Topological | Wiener Index, Randic Index | These descriptors encode the overall molecular structure and connectivity. |

This table is illustrative, based on general QSAR studies of the quinolone class.

In Silico Stability and Degradation Pathway Analysis

In silico methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the stability of chemical compounds and elucidating their potential degradation pathways. scielo.br For fluoroquinolones, these studies help in understanding their environmental fate and the formation of potential metabolites.

Studies on related fluoroquinolones have shown that both the quinolone core and its various substituents are susceptible to degradation under conditions such as hydrolysis and photolysis. scielo.brresearchgate.net The reactivity and stability of these compounds are often linked to the energies of their frontier molecular orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). The energy of HOMO is related to the molecule's ability to donate electrons (oxidation), while the energy of LUMO relates to its ability to accept electrons (reduction). The difference between these energies, the HOMO-LUMO gap, is an indicator of chemical stability. scielo.br

For this compound, several degradation pathways can be hypothesized based on computational and experimental studies of other fluoroquinolones:

Decarboxylation: The carboxylic acid group at the C-2 position is a likely site for degradation, potentially being removed under certain environmental conditions.

Defluorination: The carbon-fluorine bond at C-5, while generally strong, can be cleaved under specific conditions, such as advanced oxidation processes.

Hydroxylation: The quinoline ring itself can be hydroxylated, where a hydroxyl group (-OH) is added to the aromatic system.

Ring Cleavage: More extensive degradation can lead to the opening of the quinoline ring structure.

Computational models, such as Molecular Electrostatic Potential (MEP) maps, can identify regions of a molecule that are more susceptible to electrophilic or nucleophilic attack. In fluoroquinolones, electronegative regions are typically found around the carboxylic acid and the ring nitrogen, making them potential sites for interaction and degradation. scielo.br The brown rot fungus Gloeophyllum striatum, for example, has been shown to degrade the fluoroquinolone enrofloxacin (B1671348) using hydroxyl radicals, indicating a potential biotic degradation pathway. wikipedia.org

Table 2: Predicted Stability and Reactivity Indicators for a Fluoroquinolone Core Structure

| Computational Parameter | Significance | Relevance to this compound |

| HOMO Energy | Indicates susceptibility to oxidation | The electron-rich quinoline ring is a potential site for oxidative degradation. |

| LUMO Energy | Indicates susceptibility to reduction | The electron-withdrawing groups (fluorine, carboxylic acid) can influence reductive processes. |

| HOMO-LUMO Gap | Index of chemical stability | A larger gap generally implies higher stability. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions | Identifies likely sites for nucleophilic or electrophilic attack, such as the carboxylic acid group. |

This table is illustrative and based on in silico studies of the broader fluoroquinolone class. scielo.brresearchgate.net Specific values for this compound would require dedicated computational analysis.

Investigation of Molecular Interactions and Biochemical Mechanisms

Enzyme Inhibition Mechanism Research

The primary mechanism of action for many quinolone-based compounds, including derivatives of 5-fluoroquinoline-2-carboxylic acid, is the inhibition of enzymes crucial for pathogen survival and proliferation.

Type II Topoisomerase Inhibition Studies (DNA Gyrase, Topoisomerase IV)

Fluoroquinolones are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. wikipedia.orgnih.govoup.com These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination by managing DNA supercoiling and decatenation. wikipedia.orgyoutube.comwikipedia.org The inhibitory action involves the formation of a stable ternary complex between the fluoroquinolone, the enzyme, and the bacterial DNA. oup.comyoutube.com This complex blocks the DNA replication fork, leading to double-strand breaks in the DNA, which is ultimately lethal to the bacterium. wikipedia.orgnih.govyoutube.com

DNA gyrase, composed of GyrA and GyrB subunits, is the primary target in many Gram-negative bacteria, while topoisomerase IV, with its ParC and ParE subunits, is often the main target in Gram-positive bacteria. wikipedia.orgnih.govoup.comyoutube.com The potency of fluoroquinolones can differ between these two enzymes, and some newer agents exhibit more balanced activity against both. oup.com The development of resistance often occurs through mutations in the genes encoding these enzyme subunits, particularly in a region known as the quinolone resistance-determining region (QRDR), which reduces the binding affinity of the drug. nih.govfigshare.com

Alternative Enzyme Target Inhibition (e.g., HIV-1 Integrase, EGFR Kinase, Phosphodiesterase, β-Glucuronidase, Urease)

Beyond their antibacterial properties, derivatives of quinolone carboxylic acids have been investigated for their inhibitory effects on a range of other enzymes.

HIV-1 Integrase: A series of 5-fluoroquinolone-3-carboxylic acids have been synthesized and evaluated as potential HIV-1 integrase inhibitors. tandfonline.comnih.gov This viral enzyme is critical for the replication of HIV by inserting the viral DNA into the host cell's genome. tandfonline.com Some of these synthesized compounds demonstrated significant anti-HIV activity, with the most active showing an EC₅₀ value of 0.032 μM against the wild-type virus. tandfonline.comnih.gov

Urease: Fluoroquinolones have shown potential as urease inhibitors. nih.govresearchgate.netsciepub.com Urease is a nickel-containing metalloenzyme that is a virulence factor for some bacteria, such as Proteus mirabilis and Helicobacter pylori. researchgate.netnih.gov By hydrolyzing urea, it raises the pH, which can lead to pathological conditions like peptic ulcers and the formation of urinary stones. researchgate.net Molecular docking studies suggest that fluoroquinolones can bind to the nickel ions in the active site of urease, thereby inhibiting its activity. researchgate.netsciepub.comnih.gov For instance, ciprofloxacin (B1669076) and levofloxacin (B1675101) have demonstrated excellent urease inhibitory activity with IC₅₀ values of 3.5 µM and 2.9 µM, respectively. sciepub.com

β-Glucuronidase: Certain fluoroquinolones, such as ciprofloxacin and enoxacin, have been found to inhibit β-glucuronidase. nih.gov This enzyme is involved in the deconjugation of various molecules, and its inhibition can have pharmacological implications. nih.gov The inhibition by ciprofloxacin was found to be noncompetitive. nih.gov

Role of Metal Ion Coordination in Biological Activity and Enzyme Binding

The interaction of fluoroquinolones with metal ions is a critical aspect of their biological activity. The 3-carboxy and 4-oxo functional groups on the quinolone ring are known to chelate metal ions. isca.menih.gov This chelation can influence the drug's bioavailability and its mechanism of action. isca.memdpi.com

Spectroscopic and X-ray analyses have confirmed that fluoroquinolones can act as bidentate ligands, coordinating with metal ions through the ring carbonyl oxygen and one of the carboxylic oxygen atoms. isca.meindexcopernicus.com This interaction is significant because metal ions, particularly magnesium, are believed to be involved in the binding of quinolones to the DNA-gyrase complex. researchgate.net In some cases, metal complexes of fluoroquinolones have shown comparable or even enhanced antimicrobial activity compared to the parent drug. isca.meindexcopernicus.com The formation of these complexes may facilitate the uptake of the drug by bacterial cells. isca.me

DNA Binding and Interaction Mechanisms (e.g., Intercalation, Cleavage Complex Stabilization)

The primary mechanism of action of fluoroquinolones against bacteria is not through direct DNA intercalation in the classical sense but rather through the stabilization of a cleavage complex. tandfonline.com They bind to the complex of DNA and type II topoisomerases (DNA gyrase or topoisomerase IV). nih.govoup.comyoutube.com This binding traps the enzyme in a state where it has cleaved the DNA but is unable to reseal the break. wikipedia.org This leads to an accumulation of double-strand DNA breaks, which halts DNA replication and ultimately leads to bacterial cell death. wikipedia.orgnih.gov Studies on the interaction of metal-fluoroquinolone complexes with DNA have also suggested that these complexes can destabilize the linear double-stranded DNA structure. indexcopernicus.com

Structure-Activity Relationship (SAR) Elucidation for Specific Biological Activities

The biological activity of fluoroquinolones is highly dependent on their chemical structure. msu.edu Structure-activity relationship (SAR) studies have been crucial in the development of more potent and broad-spectrum agents.

Key structural features that influence activity include:

The 1-substituent: The steric bulk and electronic properties of the substituent at the N-1 position significantly impact antibacterial potency. msu.edu

The C-5 position: Modifications at this position, such as the introduction of a fluorine atom, have been explored to enhance activity against targets like HIV-1 integrase. tandfonline.com

The C-6 fluorine atom: The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and generally enhances antibacterial activity. wikipedia.orgnih.gov

The C-7 substituent: The nature of the substituent at the C-7 position, often a piperazine (B1678402) ring, is critical for the spectrum of activity. isca.me

The C-3 carboxylic acid: This group is essential for binding to the DNA gyrase and is also involved in metal ion chelation. wikipedia.orgisca.me

For example, in the development of HIV-1 integrase inhibitors, SAR studies of 5-fluoroquinolone-3-carboxylic acids have provided insights into the optimal substituents needed for potent antiviral activity. tandfonline.comnih.gov Similarly, for urease inhibition, the modification of the carboxylic acid group to a hydroxamic acid or hydrazide has yielded potent inhibitors. nih.govresearchgate.net

Applications and Derivatization in Advanced Chemical Research

5-Fluoroquinoline-2-carboxylic Acid as a Versatile Building Block in Complex Molecule Synthesis

This compound serves as a crucial starting material, or building block, for the creation of more complex molecules with a wide array of potential applications. The quinoline (B57606) core, a bicyclic system, provides a rigid and tunable platform for chemical modifications. wikipedia.org The presence of the carboxylic acid group at the C-2 position and a fluorine atom at the C-5 position offers specific reactive sites for derivatization, allowing chemists to construct a diverse library of compounds.

The carboxylic acid moiety is particularly versatile. It can be readily converted into a variety of functional groups, such as esters, amides, and hydrazides. These transformations are fundamental in medicinal chemistry for creating prodrugs or for linking the quinoline scaffold to other pharmacophores to generate hybrid molecules. For instance, the conversion of a quinoline-2-carboxylic acid to its corresponding acid chloride, followed by reaction with a hydrazine (B178648), yields a carbohydrazide. This intermediate can then be further reacted with aldehydes or ketones to form Schiff bases, or cyclized to generate heterocyclic systems like oxadiazoles (B1248032) or thiazolidinones. ajchem-a.com Such synthetic strategies have been employed to create novel Mannich bases, Schiff bases, and other heterocyclic compounds starting from quinoline-2-carboxylic acid. ajchem-a.com

Moreover, the C-3 carboxylic acid group in the broader fluoroquinolone class, a close structural relative, is known to be easily modifiable. nih.gov This position can be transformed into various heterocycles through substitution and cyclization reactions, which can significantly alter the biological activity of the parent molecule. nih.gov These modifications can lead to compounds with enhanced antibacterial properties or even novel activities such as anticancer or antiviral effects. nih.gov A review of fluoroquinolone hybridization highlights the synthesis of derivatives where the carboxylic acid is replaced by five-membered heterocycles, leading to promising new therapeutic agents. nih.gov While many studies focus on modifying the C-7 position of the fluoroquinolone core, the C-3 position, analogous to the C-2 carboxylic acid in this compound, presents a valuable opportunity for structural diversification. nih.gov

Development of Novel Biologically Active Analogues and Hybrid Systems

The development of new drugs is a lengthy and costly process. Therefore, the modification of existing bioactive scaffolds, such as this compound, is a common strategy in drug discovery. By synthesizing analogues and hybrid systems, researchers aim to improve the therapeutic properties of the parent compound.

Strategies for Modulating Biological Potency and Selectivity

The biological activity of derivatives of this compound can be fine-tuned through various chemical modifications. The core structure possesses key features that are important for its interaction with biological targets. For instance, in the related fluoroquinolone class, the carboxylic acid at position 3 and the carbonyl group at position 4 are crucial for binding to the DNA/DNA-gyrase complex in bacteria. nih.gov

One common strategy to modulate potency and selectivity is the synthesis of hybrid molecules. This involves covalently linking the fluoroquinolone scaffold to another bioactive molecule. The resulting hybrid may exhibit dual-action mechanisms or improved targeting. For example, fluoroquinolone hybrids have been designed to have enhanced antibacterial activity and, in some cases, additional biological effects like anti-HIV, antifungal, or antitumor activity. nih.gov

A study on new quinolone-3-carboxylic acids with a fluorine atom at the C-5 position, similar to the subject compound, found that these derivatives act as HIV-1 integrase inhibitors. nih.gov The antiviral activity of these compounds varied depending on the substituents, with the most active compound, 4e, showing an EC₅₀ value of 0.032 μM against wild-type HIV. nih.gov This highlights the potential of the 5-fluoroquinolone scaffold in developing antiviral agents.

The following table summarizes the anti-HIV activity of some synthesized 5-fluoroquinolone-3-carboxylic acid derivatives:

| Compound | EC₅₀ (μM) against wild-type HIV |

| 4a | 29.85 |

| 4b | 15.73 |

| 4c | 5.86 |

| 4d | 0.24 |

| 4e | 0.032 |

| 4f | 0.098 |

Data sourced from He, Q.-Q., et al. (2013). Synthesis and biological evaluation of 5-fluoroquinolone-3-carboxylic acids as potential HIV-1 integrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 671-676. nih.gov

Overcoming Resistance Mechanisms Through Structural Modifications

Bacterial resistance to antibiotics is a major global health concern. One of the key mechanisms of resistance to fluoroquinolones is the mutation of their target enzymes, DNA gyrase and topoisomerase IV. wikipedia.org Another significant mechanism is the active efflux of the drug from the bacterial cell.

Structural modifications of the fluoroquinolone scaffold can help to overcome these resistance mechanisms. For example, the design of hybrid molecules that combine a fluoroquinolone with an efflux pump inhibitor is a promising strategy. nih.gov By blocking the efflux pump, the intracellular concentration of the antibiotic can be increased, restoring its efficacy against resistant strains.

Another approach is to create derivatives that have a dual mechanism of action. If a compound can inhibit both the primary target and a secondary target, it is less likely that a single mutation will lead to complete resistance. For instance, some fluoroquinolone derivatives have been shown to also disrupt the bacterial cell membrane, in addition to inhibiting DNA gyrase.

Rational Design of Polypharmacological Agents

Polypharmacology refers to the ability of a single drug to interact with multiple targets. This can be advantageous in treating complex diseases where multiple pathways are involved. The rational design of polypharmacological agents aims to intentionally design molecules with a specific multi-target profile. nih.govresearchgate.net

A flexible scaffold-based cheminformatics approach (FSCA) is one such rational design strategy. nih.gov This method involves fitting a flexible molecular scaffold to different receptors in various binding poses. nih.gov For example, a molecule could be designed to act as an antagonist at one receptor and an agonist at another by adopting different conformations. nih.gov

The this compound scaffold, with its potential for diverse modifications, is a suitable candidate for the application of such rational design principles. By carefully selecting and positioning different functional groups, it may be possible to create derivatives that modulate multiple targets simultaneously. This could lead to the development of novel treatments for complex conditions.

Material Science Applications of Quinoline-Based Scaffolds

While the primary focus of research on this compound and its derivatives has been in the field of medicinal chemistry, the underlying quinoline scaffold has potential applications in material science. Quinolone derivatives can form complexes with metal ions, a property that is being explored for various applications. nih.gov

One area of interest is the development of novel functional materials. For instance, the ability of quinolones to chelate metal ions can be utilized in the creation of coordination polymers or metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including in catalysis, gas storage, and sensing. The specific properties of the resulting material would depend on the nature of the quinoline ligand and the metal ion used.

Furthermore, some fluoroquinolone derivatives have been shown to form nanoaggregates with luminescent properties. nih.gov These "luminescent dots" have been used for imaging bacterial cells. nih.gov This suggests a potential application of appropriately functionalized this compound derivatives in the development of new imaging agents or sensors. While specific research on the material science applications of this compound is limited, the known properties of the quinoline scaffold suggest that this is a promising area for future investigation.

Emerging Research Avenues and Future Directions

Discovery and Validation of Novel Biological Targets for Fluoroquinoline-2-carboxylic Acid Derivatives

While traditionally known for their antibacterial properties by targeting DNA gyrase and topoisomerase IV, recent research has unveiled that fluoroquinolone derivatives have the potential to interact with a much broader range of biological targets. nih.govwikipedia.org This has opened up exciting new possibilities for their application in treating a variety of diseases.

Emerging research is focused on identifying and validating these new molecular targets. For instance, some fluoroquinolone hybrids have shown promise as anticancer agents, suggesting interactions with targets involved in cancer cell proliferation and survival. nih.govbohrium.com Studies have pointed towards the inhibition of enzymes like topoisomerase II, which is crucial for DNA replication in cancer cells, as a potential mechanism of action. rsc.orgnih.gov Furthermore, the antiproliferative effects of certain derivatives are being investigated in the context of specific cancer cell lines, such as prostate cancer. nih.gov

The exploration of novel targets extends beyond oncology. Researchers are investigating the potential of these compounds in areas like antiviral and antimalarial therapies. nih.govnih.gov The identification of these new targets is often accomplished through a combination of high-throughput screening, proteomic approaches, and in silico methods. Once a potential target is identified, rigorous validation studies are essential to confirm the interaction and elucidate the mechanism of action. This involves a variety of biochemical and cellular assays to demonstrate target engagement and functional consequences. The discovery of novel biological targets for 5-fluoroquinoline-2-carboxylic acid derivatives holds the key to unlocking their full therapeutic potential beyond their established role as antibiotics.

Advanced Computational Approaches in Drug Design and Optimization

The integration of advanced computational methods has revolutionized the drug discovery and development process, and the study of this compound derivatives is no exception. nih.gov These in silico techniques offer a rapid and cost-effective means to design and optimize novel compounds with improved efficacy and desirable pharmacokinetic properties. nih.gov

Molecular docking is a widely used computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.govresearchgate.net This information is invaluable for understanding structure-activity relationships (SAR) and for designing new derivatives with enhanced interactions with their biological targets. nih.govsemanticscholar.org For example, docking studies have been employed to explore the binding of fluoroquinolone analogues to the active site of bacterial DNA gyrase, helping to rationalize their antibacterial activity. nih.govresearchgate.net

Beyond molecular docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the interaction over time. nih.gov This can reveal subtle but crucial details about the binding mechanism that may not be apparent from static docking poses. Furthermore, quantitative structure-activity relationship (QSAR) modeling is used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.commdpi.com By identifying the key structural features that contribute to potency, QSAR models can guide the design of new, more active molecules. These computational approaches, often used in concert, are instrumental in accelerating the journey from a lead compound to a viable drug candidate.

Innovative Synthetic Methodologies for Enhanced Accessibility, Diversity, and Sustainability

The ability to efficiently synthesize a diverse range of this compound derivatives is crucial for exploring their full therapeutic potential. frontiersin.org Traditional synthetic methods, while effective, can sometimes be lengthy, require harsh reaction conditions, and may not be environmentally friendly. ijpsjournal.com Consequently, there is a growing emphasis on the development of innovative and sustainable synthetic methodologies.

Furthermore, there is a push towards the use of more environmentally benign solvents and reagents, in line with the principles of green chemistry. ijpsjournal.com Solvent-free reaction conditions are also being explored as a way to minimize environmental impact. researchgate.net The development of these innovative synthetic strategies not only makes the synthesis of this compound and its derivatives more accessible and cost-effective but also contributes to a more sustainable and environmentally responsible approach to drug discovery. mdpi.com

In-depth Mechanistic Studies of Molecular Interactions at Atomic Resolution

A fundamental understanding of how this compound derivatives interact with their biological targets at the atomic level is paramount for rational drug design. nih.gov Techniques that provide high-resolution structural information are therefore indispensable tools in this area of research.

X-ray crystallography is a powerful method that can determine the three-dimensional structure of a ligand-protein complex with atomic precision. mdpi.com This provides a detailed snapshot of the binding site, revealing the specific amino acid residues involved in the interaction and the precise orientation of the ligand. Such information is invaluable for understanding the molecular basis of activity and for designing new compounds with improved binding affinity and selectivity. For example, the co-crystal structure of a quinoline-based inhibitor with its target enzyme can reveal key hydrogen bonding and hydrophobic interactions that can be further optimized. nih.gov

In addition to X-ray crystallography, other biophysical techniques are employed to study these molecular interactions. frontiersin.org Attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy, for instance, can provide information about the conformational changes in both the ligand and the protein upon binding. nih.gov Isothermal titration calorimetry (ITC) is another valuable technique that can directly measure the thermodynamic parameters of binding, providing insights into the driving forces of the interaction. mdpi.com By combining these high-resolution techniques, researchers can build a comprehensive picture of the molecular interactions that underpin the biological activity of this compound derivatives, paving the way for the design of more potent and specific drugs.

Exploration of Structure-Activity-Relationship (SAR) Landscapes for New Pharmacophores

The systematic exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry. nih.gov It involves synthesizing and testing a series of related compounds to understand how modifications to the chemical structure affect biological activity. bohrium.com For this compound derivatives, SAR studies are crucial for identifying new pharmacophores and for optimizing the potency and selectivity of lead compounds. nih.govrsc.org

A key aspect of SAR studies is the identification of the essential structural features required for biological activity, often referred to as the pharmacophore. nih.gov For fluoroquinolones, the 1-substituted-1,4-dihydro-4-oxo-3-carboxylic acid moiety is a well-established pharmacophoric element. researchgate.net However, by systematically modifying different parts of the molecule, researchers can explore new chemical space and potentially discover novel pharmacophores with different or improved activity profiles. rsc.org

The functionalization of the quinoline (B57606) ring at various positions has been shown to have a significant impact on the biological activity of the resulting derivatives. frontiersin.orgajchem-a.com For example, modifications at the C-7 position of the fluoroquinolone scaffold are known to influence the antibacterial spectrum and potency. nih.gov By exploring a wide range of substituents at different positions, researchers can map out the SAR landscape and identify key "hot spots" where modifications lead to significant improvements in activity. This systematic approach, often guided by computational modeling, is essential for the development of new and improved drugs based on the this compound scaffold.

Design of Compounds with Tunable Physicochemical Properties for Research Applications (e.g., improved stability, solubility)

Beyond their therapeutic potential, this compound derivatives can also serve as valuable research tools. To be effective in this capacity, these compounds often need to possess specific physicochemical properties, such as improved stability, solubility, and permeability. The ability to tune these properties through rational design is therefore a key area of research.

The design of compounds with tunable physicochemical properties is often guided by in silico predictions of properties such as logP (a measure of lipophilicity), aqueous solubility, and metabolic stability. nih.govfrontiersin.org By combining these computational predictions with synthetic chemistry, researchers can create a toolbox of this compound derivatives with a range of properties, tailored for specific research applications. These well-characterized molecular probes are essential for dissecting complex biological processes and for validating new drug targets.

Q & A

What are the recommended methods for synthesizing 5-Fluoroquinoline-2-carboxylic acid, and how can purity be verified?

Basic Research Focus

A common approach involves functionalizing the quinoline scaffold via fluorination at the 5-position, followed by carboxylation at the 2-position. For fluorination, electrophilic fluorinating agents (e.g., Selectfluor™) or halogen-exchange reactions under transition-metal catalysis may be employed . Carboxylation can be achieved via CO₂ insertion or oxidation of a methyl group. Purity verification requires a combination of techniques:

- HPLC with UV detection (≥95% purity threshold).

- ¹H/¹³C NMR to confirm structural integrity and absence of residual solvents.

- Mass spectrometry (HRMS or LC-MS) for molecular weight confirmation .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Focus

Characterization should prioritize:

- FT-IR to identify carboxylic acid C=O stretching (~1700 cm⁻¹) and fluorine-related vibrations.

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to resolve aromatic protons, fluorine coupling patterns, and carboxylate carbon signals.

- X-ray crystallography for definitive structural elucidation, particularly to confirm regioselectivity of fluorination and carboxylation .

For advanced studies, solid-state NMR or DFT calculations can correlate electronic effects of fluorine substitution with reactivity .

How can researchers address contradictions in the stability data of this compound under varying pH conditions?

Advanced Research Focus

Contradictory stability profiles often arise from differences in experimental design. To resolve discrepancies:

Control Variables Rigorously : Standardize buffer systems (e.g., phosphate vs. acetate), ionic strength, and temperature.

Multi-Analyte Monitoring : Use HPLC-UV/MS to track degradation products (e.g., decarboxylation or defluorination).

Kinetic Studies : Calculate degradation rate constants (k) under acidic/alkaline conditions using the Arrhenius equation.

Cross-Validate with Analogues : Compare stability with non-fluorinated quinoline-2-carboxylic acids to isolate fluorine’s role .

What strategies are recommended for optimizing the catalytic activity of this compound in enantioselective reactions?

Advanced Research Focus

To enhance enantioselectivity in organocatalysis or metal-ligand systems:

- Steric Tuning : Introduce bulky substituents adjacent to the carboxylate group to restrict rotational freedom.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Computational Modeling : Use molecular docking or MD simulations to predict ligand-substrate interactions.

- Kinetic Resolution : Pair with chiral amines or transition metals (e.g., Ru or Pd) to improve ee values (>90%) .

What are the key safety considerations when handling this compound in laboratory settings?

Safety and Compliance

While specific toxicity data may be limited (as with many fluorinated heterocycles), adopt precautions based on structurally similar compounds:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Neutralize acidic residues before disposal and segregate halogenated waste .

- Stability Tests : Conduct small-scale thermal stability assessments (DSC/TGA) to rule out explosive decomposition .

How can researchers design experiments to investigate the bioactivity of this compound against resistant bacterial strains?

Advanced Research Focus

A robust antimicrobial assay framework includes:

MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Mechanistic Probes :

- Fluorescence quenching to assess DNA gyrase binding.

- Resazurin assays for bacterial viability post-treatment.

Resistance Profiling : Compare efficacy against wild-type and fluoroquinolone-resistant mutants (e.g., gyrA mutations) .

Notes on Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.